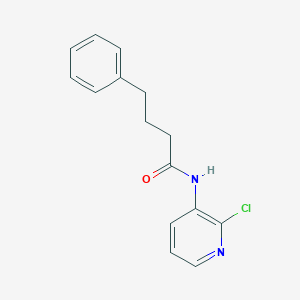
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide, also known as CPP, is a chemical compound that is widely used in scientific research. CPP is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from binding to its activator, diacylglycerol (DAG). This prevents PKC from becoming activated and phosphorylating its substrate proteins, leading to a downstream effect on cellular processes.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to improve cardiac function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one of the limitations of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are many future directions for research on N-(2-chloro-3-pyridinyl)-4-phenylbutanamide and its role in various cellular processes. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the mechanisms underlying N-(2-chloro-3-pyridinyl)-4-phenylbutanamide's effects on cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the role of PKC in other cellular processes, such as immune function and inflammation, is an area of active research.
Métodos De Síntesis
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-chloro-3-pyridinyl)-4-phenylbutanamide as a white solid with a melting point of 93-95°C.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate many cellular functions, including cell growth, differentiation, and apoptosis. N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is a potent inhibitor of PKC, and its use has led to significant advances in our understanding of the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Nombre del producto |
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H15ClN2O/c16-15-13(9-5-11-17-15)18-14(19)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,18,19) |
Clave InChI |
ULGFXHXHEUNZHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![4-chloro-N-isobutyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309450.png)
![N-(3-methylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309454.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![N-(2,4-dimethylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309457.png)
![N-(2-chlorophenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309458.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309461.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309462.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309463.png)
![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309464.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
![2-Methoxy-4-(methoxycarbonyl)phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B309466.png)
![N-{4-[(4-fluoroanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309467.png)